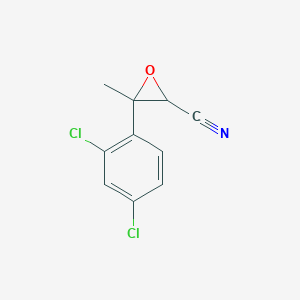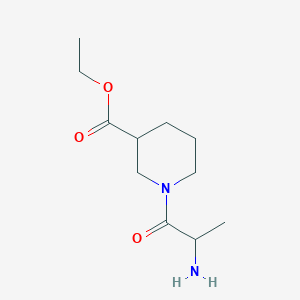
Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl 2-bromoacetate and subsequent amination. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or transporters in the brain, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
Ethyl 2-oxo-3-piperidinecarboxylate: A related ester derivative with similar chemical properties.
Icaridin: Another piperidine derivative used as an insect repellent.
Uniqueness
Ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an ester and amine group allows for versatile chemical modifications and potential therapeutic applications.
特性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
ethyl 1-(2-aminopropanoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-11(15)9-5-4-6-13(7-9)10(14)8(2)12/h8-9H,3-7,12H2,1-2H3 |
InChIキー |
DBADXBBSWQXBMN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine](/img/structure/B13171638.png)
![N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13171643.png)
![N-[1-(adamantan-1-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13171646.png)

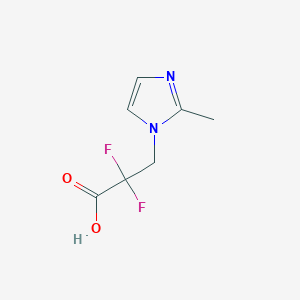
![6-[(Oxiran-2-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine](/img/structure/B13171667.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171673.png)
![6-cyclopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13171678.png)


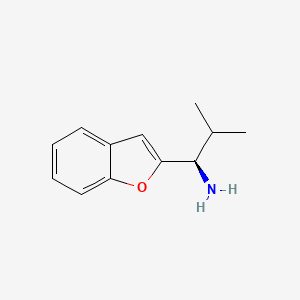
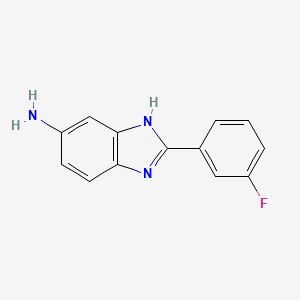
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)
